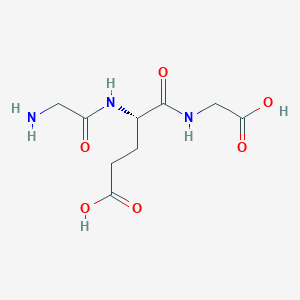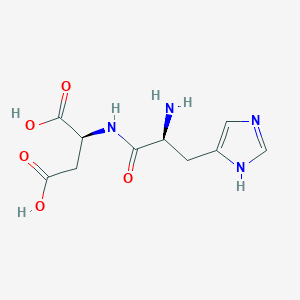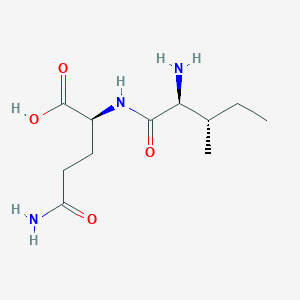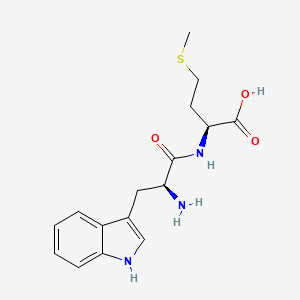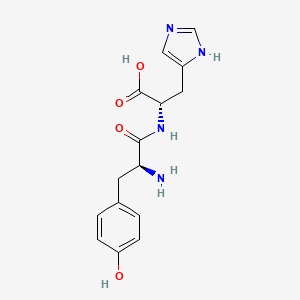
6-bromo-5-metil-1H-indol
Descripción general
Descripción
6-bromo-5-methyl-1H-indole is a brominated indole derivative, a class of compounds that are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry. The structure of this compound includes a bromine atom at the 6-position and a methyl group at the 5-position on the indole ring.
Synthesis Analysis
The synthesis of brominated indoles can be achieved through regioselective bromination reactions. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another approach involves the use of N-bromosuccinimide to convert methyl hexahydro-3-oxo-indolizino[8,7-b]indole-5-carboxylate into various brominated esters . Additionally, Pd-catalyzed cyclocarbonylation of 2-(2-bromoaryl)indoles has been used to synthesize different indole derivatives, demonstrating the versatility of bromoindoles in chemical synthesis .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure and intermolecular interactions of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, were elucidated using X-ray single crystal diffraction and Hirshfeld surface analysis . These techniques provide insights into the arrangement of atoms and the presence of intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Brominated indoles are versatile intermediates that can undergo various chemical reactions. They can be used as building blocks for the synthesis of natural and non-natural derivatives, such as meridianin F and 2'-demethylaplysinopsin . The presence of bromine atoms on the indole ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which can lead to a wide array of indole-based compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles are influenced by the presence of substituents on the indole ring. For instance, the introduction of a bromine atom can significantly alter the compound's reactivity, boiling point, and solubility. The thermal stability of these compounds can be assessed through thermal analysis, as demonstrated by the good thermal stability of a related compound up to 215°C . Additionally, the electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results to assign electronic transitions and understand the electronic structure of the compound .
Aplicaciones Científicas De Investigación
Aplicaciones antivirales
Los derivados del 6-bromo-5-metil-1H-indol se han explorado por su potencial para inhibir infecciones virales. Los estudios han demostrado que ciertos derivados del indol pueden exhibir actividad inhibitoria contra la influenza A y otros virus de ARN y ADN . La flexibilidad estructural del indol permite la síntesis de varios derivados que pueden optimizarse para propiedades antivirales.
Aplicaciones antiinflamatorias
Los compuestos de indol, incluidos los derivados del this compound, se han investigado por sus efectos antiinflamatorios. Algunos derivados han mostrado resultados prometedores en la reducción de la inflamación, potencialmente a través de la modulación de las vías inflamatorias . Esta aplicación es significativa en el tratamiento de enfermedades inflamatorias crónicas.
Aplicaciones anticancerígenas
El núcleo de indol es una característica común en muchas moléculas naturales y sintéticas con actividad anticancerígena. Los derivados del this compound se están estudiando por su potencial para tratar células cancerosas. La capacidad de inducir la apoptosis e inhibir la proliferación celular hace que estos compuestos sean valiosos en la investigación del cáncer .
Aplicaciones anti-VIH
La investigación sobre los derivados del indol ha incluido la exploración de su potencial como agentes anti-VIH. Algunos estudios han informado la síntesis de compuestos basados en indol que muestran actividad contra cepas del VIH-1, lo que sugiere un posible papel en el tratamiento del VIH .
Aplicaciones antioxidantes
Los derivados del indol son conocidos por sus propiedades antioxidantes. La presencia de un núcleo de indol puede contribuir a la eliminación de radicales libres, lo cual es beneficioso para prevenir el daño relacionado con el estrés oxidativo en los sistemas biológicos .
Aplicaciones antimicrobianas
Las propiedades antimicrobianas de los derivados del indol los convierten en candidatos para el desarrollo de nuevos antibióticos. Con el creciente problema de la resistencia a los antibióticos, la exploración de los derivados del this compound como agentes antimicrobianos es un campo de estudio vital .
Aplicaciones antituberculosas
Dado el desafío de salud global que representa la tuberculosis, los derivados del indol, incluidos los del this compound, se están evaluando por su actividad antituberculosa. Estos compuestos podrían ofrecer nuevas vías para el tratamiento de la tuberculosis, especialmente en casos donde la resistencia a los medicamentos actuales es un problema .
Aplicaciones antidiabéticas
Los derivados del indol también se han estudiado por sus posibles efectos antidiabéticos. La modificación de la estructura del indol, como se ve en los derivados del this compound, podría conducir a nuevos tratamientos para la diabetes al influir en el metabolismo de la glucosa o la sensibilidad a la insulina .
Aplicaciones antimaláricas
La lucha contra la malaria ha llevado a la investigación de los derivados del indol como agentes antimaláricos. La diversidad estructural del indol permite la síntesis de compuestos que podrían interferir con el ciclo de vida del parásito de la malaria, ofreciendo posibles nuevos tratamientos para esta enfermedad potencialmente mortal .
Safety and Hazards
This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
Indole derivatives, including 6-bromo-5-methyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
6-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFAUCRIATHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444359 | |
| Record name | 6-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
248602-16-6 | |
| Record name | 6-Bromo-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248602-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are SK channels, and why are they important drug targets?
A1: Small-conductance Ca2+-activated potassium (SK) channels play a crucial role in regulating cellular excitability across various tissues, including the nervous system, cardiovascular system, and immune cells. [, ] Dysfunctional SK channels are implicated in several diseases, making them promising therapeutic targets for conditions like epilepsy, cognitive impairment, and cardiac arrhythmias. [, ]
Q2: How can the structural insights from this research be applied to further drug discovery efforts?
A2: Understanding how positive modulators interact with SK channels at a molecular level can guide the design of more potent and selective drugs. [, ] By identifying key structural features crucial for binding and efficacy, researchers can optimize existing compounds or develop novel molecules with improved pharmacological profiles for treating SK channel-related disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



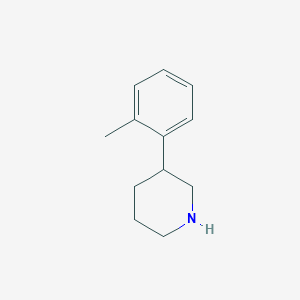
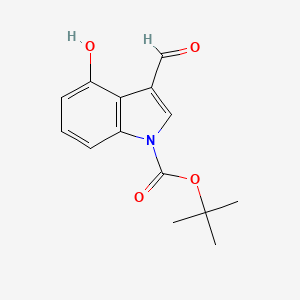
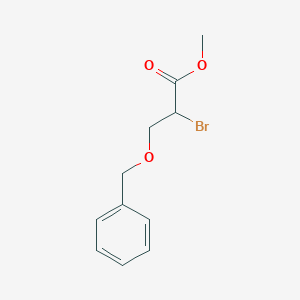
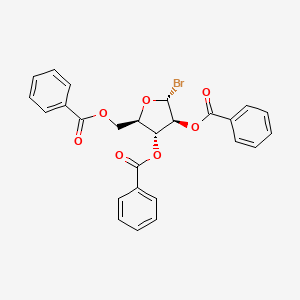
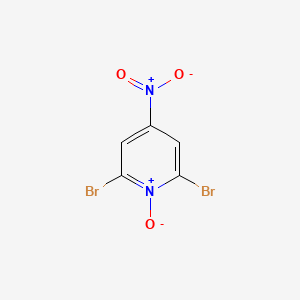
![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)


